LRH-1 Modulator-1 (6N) Exhibits 100-Fold Higher Potency than the Dual Agonist RJW100
LRH-1 modulator-1 (Compound 6N) activates LRH-1 with an EC50 of 15.7 ± 0.8 nM in a luciferase reporter assay, which is two orders of magnitude more potent than the earlier generation agonist RJW100 (EC50 = 1500 nM) [1]. This represents a 95.6-fold improvement in potency, establishing 6N as the first low-nanomolar agonist for LRH-1 and a significant advancement in the chemical biology of this receptor [2].
| Evidence Dimension | Potency (EC50) for LRH-1 transcriptional activation |
|---|---|
| Target Compound Data | 15.7 ± 0.8 nM |
| Comparator Or Baseline | RJW100: 1500 nM (1.5 µM) |
| Quantified Difference | ~95.6-fold higher potency (two orders of magnitude) |
| Conditions | Luciferase reporter assay measuring LRH-1-mediated transcriptional activation in HEK293T cells |
Why This Matters
This magnitude of potency gain reduces the compound concentration required for cellular and in vivo studies by ~100-fold, significantly lowering off-target risk, cost, and solubility challenges in experimental design.
- [1] Mays SG, Flynn AR, Cornelison JL, et al. Development of the First Low Nanomolar Liver Receptor Homolog-1 Agonist through Structure-guided Design. J Med Chem. 2019;62(24):11022-11034. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. RJW100 ligand activity data. Accessed 2026. View Source
